molecular formula C8H2BrCl2F3O B2868032 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde CAS No. 2512189-45-4

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2868032
CAS No.: 2512189-45-4
M. Wt: 321.9
InChI Key: YCDLTTXSUXJQCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde typically involves the bromination and chlorination of a trifluoromethyl-substituted benzaldehyde. One common method includes the bromination of 2,6-dichloro-5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but lacks the chlorine atoms.

    2-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but with different positions of bromine and chlorine atoms.

    1-Bromo-2,4,5-trifluorobenzene: Similar structure but lacks the aldehyde group.

Uniqueness

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable intermediate in the synthesis of various complex molecules and enhance its utility in diverse scientific research applications .

Properties

IUPAC Name

3-bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl2F3O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDLTTXSUXJQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)C=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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